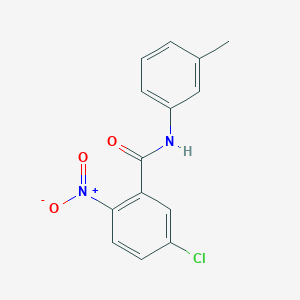
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective and potent activator of PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, skeletal muscle function, and inflammation. GW 501516 has gained significant attention in the scientific community due to its potential applications in improving athletic performance, treating metabolic disorders, and preventing cardiovascular diseases.
Mecanismo De Acción
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, skeletal muscle function, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle, which results in increased endurance and performance. PPARδ activation also reduces inflammation and oxidative stress in the cardiovascular system by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes.
Biochemical and Physiological Effects
This compound 501516 has been shown to have several biochemical and physiological effects, including increased endurance and performance, improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and cardioprotective effects. In animal studies, this compound 501516 has been shown to increase endurance and performance by up to 70%, which is attributed to increased oxidative metabolism and mitochondrial biogenesis in skeletal muscle. This compound 501516 has also been shown to improve lipid and glucose metabolism by reducing triglyceride and glucose levels and increasing insulin sensitivity. Additionally, this compound 501516 has been shown to reduce inflammation and oxidative stress in the cardiovascular system by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has several advantages and limitations for lab experiments. One of the main advantages of this compound 501516 is its high potency and selectivity for PPARδ, which allows for precise and targeted activation of the receptor. Additionally, this compound 501516 has been extensively studied in animal models and has a well-established safety profile. However, one of the limitations of this compound 501516 is its high cost, which may limit its use in large-scale experiments. Additionally, the long-term effects of this compound 501516 on human health are not well understood, and further research is needed to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516, including investigating its potential applications in treating metabolic disorders and cardiovascular diseases, exploring its effects on skeletal muscle function and performance in humans, and determining its long-term safety and efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound 501516 on PPARδ activation and to develop more potent and selective PPARδ agonists for therapeutic use. Overall, this compound 501516 has the potential to be a valuable tool for improving health and performance, and further research is needed to fully understand its applications and limitations.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 involves several steps, including the condensation of 2-nitrobenzoyl chloride with 3-methyl aniline, followed by the chlorination of the resulting intermediate with thionyl chloride. The final step involves the amidation of the chlorinated intermediate with 5-amino-1-pentanol to yield this compound 501516. The purity and quality of the final product can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential applications in various fields of research, including sports science, pharmacology, and medicine. In sports science, this compound 501516 has been shown to improve endurance and performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle. In pharmacology, this compound 501516 has been investigated for its role in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia, by regulating lipid and glucose metabolism. In medicine, this compound 501516 has been studied for its potential cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Propiedades
IUPAC Name |
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-11(7-9)16-14(18)12-8-10(15)5-6-13(12)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOMNKJQXKXVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
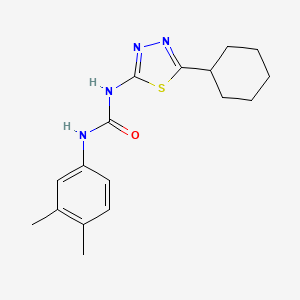
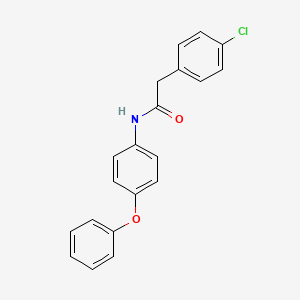
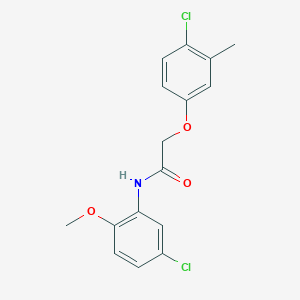
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)
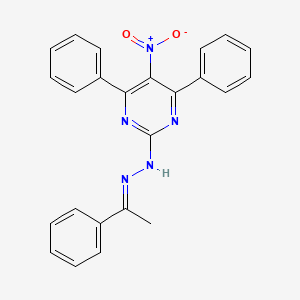
![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)